2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 1306738-35-1
VCID: VC3006280
InChI: InChI=1S/C13H18N6OS/c1-9-3-5-10(6-4-9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20)
SMILES: CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN
Molecular Formula: C13H18N6OS
Molecular Weight: 306.39 g/mol

2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

CAS No.: 1306738-35-1

Cat. No.: VC3006280

Molecular Formula: C13H18N6OS

Molecular Weight: 306.39 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide - 1306738-35-1

Specification

CAS No. 1306738-35-1
Molecular Formula C13H18N6OS
Molecular Weight 306.39 g/mol
IUPAC Name 2-[[4-methyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Standard InChI InChI=1S/C13H18N6OS/c1-9-3-5-10(6-4-9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20)
Standard InChI Key MTIMCFRYJVXNMK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN
Canonical SMILES CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN

Introduction

2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound featuring a 1,2,4-triazole ring system. This compound is of interest due to its potential applications in pharmaceutical chemistry and materials science. The compound's structure includes a triazole core with a methyl group and a p-tolylaminomethyl substituent, linked to an acetohydrazide moiety via a sulfur atom.

Synthesis and Preparation

The synthesis of 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves several steps, starting from the preparation of the triazole core. This may involve the reaction of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring, followed by substitution reactions to introduce the desired functional groups.

StepReactionConditions
1. Formation of Triazole CoreHydrazine derivative reacts with aldehyde/ketoneAcidic conditions, reflux
2. Introduction of Aminomethyl GroupReaction with p-tolylamineBasic conditions, room temperature
3. Attachment of Acetohydrazide MoietyReaction with acetohydrazideMild conditions, catalyst if needed

Potential Applications

Triazole derivatives, including 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, are being explored for their biological activities, such as antimicrobial, antifungal, and anticancer properties. Additionally, their unique structural features make them candidates for materials science applications, including coordination chemistry and polymer synthesis.

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